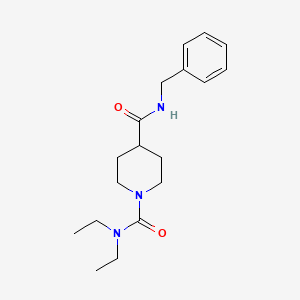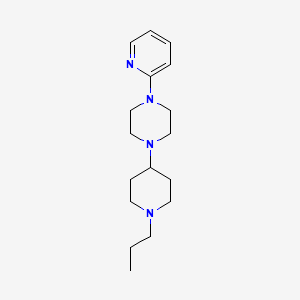![molecular formula C18H22N2O4 B5401014 1-[1-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)urea](/img/structure/B5401014.png)
1-[1-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives. It is characterized by the presence of two methoxyphenyl groups attached to a urea moiety. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)urea typically involves the reaction of 3,4-dimethoxyphenylacetic acid with 4-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: Activation of 3,4-dimethoxyphenylacetic acid with DCC to form an active ester intermediate.
Step 2: Reaction of the active ester with 4-methoxyaniline to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-[1-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or other substituted derivatives.
科学的研究の応用
1-[1-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[1-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific bioactive properties being studied.
類似化合物との比較
1-[1-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)urea can be compared with other similar compounds, such as:
- **1-(3,4-Dimethoxyphenyl)-3-(4-meth
特性
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12(13-5-10-16(23-3)17(11-13)24-4)19-18(21)20-14-6-8-15(22-2)9-7-14/h5-12H,1-4H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWUJVFMWRYXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one](/img/structure/B5400933.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-3,5-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5400939.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(3-methylbutyl)acetamide](/img/structure/B5400946.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5400953.png)
![(E)-3-(4-ethylphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5400960.png)
![N,N-dimethyl-2-(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)acetamide](/img/structure/B5400966.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5400972.png)

![5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5400987.png)

![2,2-dimethyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5401019.png)
![(3Z)-3-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-(4-methylphenyl)furan-2-one](/img/structure/B5401027.png)


